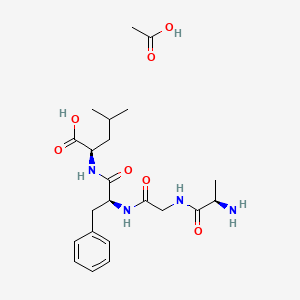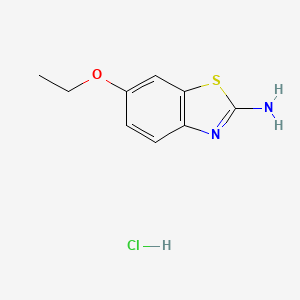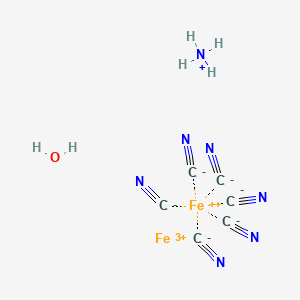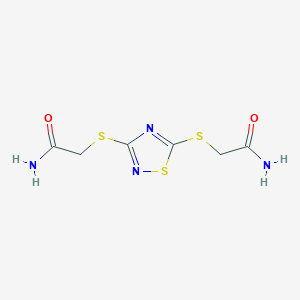
(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque est un composé chimique appartenant à la classe des hydrazones. Les hydrazones sont un groupe de composés organiques caractérisés par la présence du groupe fonctionnel R1R2C=NNH2
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque implique généralement la réaction de condensation entre l'hydrazide d'acide isonicotinique et un composé dicarbonylé approprié. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone, et le produit est ensuite isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en une amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe hydrazone peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des amines et la substitution peut produire diverses hydrazones substituées.
Applications de la recherche scientifique
L'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Le composé est exploré pour son utilisation potentielle dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de l'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, le composé peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, ce qui conduit à ses effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Applications De Recherche Scientifique
(2Z)-2-(isonicotinoylhydrazono)pentanedioic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2Z)-2-(isonicotinoylhydrazono)pentanedioic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrazide d'acide isonicotinique : Un précurseur dans la synthèse de l'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque.
Hydrazones : Une vaste classe de composés avec des groupes fonctionnels similaires.
Unicité
L'acide (2Z)-2-(isonicotinoylhydrazono)pentanedioïque est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H11N3O5 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8- |
Clé InChI |
CCBSJXHUMYNUKH-JYRVWZFOSA-N |
SMILES isomérique |
C1=CN=CC=C1C(=O)N/N=C(/CCC(=O)O)\C(=O)O |
SMILES canonique |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)


![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)


![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)
![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)

